N-(Piperidine-4-yl)pivalamide hydrochloride

Lipophilicity Druglikeness Medicinal Chemistry

N-(Piperidine-4-yl)pivalamide hydrochloride is a synthetic organic compound featuring a piperidine core substituted at the 4-position with a pivalamide (2,2-dimethylpropanamide) moiety. This tertiary-butyl amide group imparts significant steric bulk and unique physicochemical properties compared to simpler acylated piperidines, making it a valuable intermediate or reference standard in medicinal chemistry and chemical biology research.

Molecular Formula C10H21ClN2O
Molecular Weight 220.74
CAS No. 1233958-86-5
Cat. No. B2986624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidine-4-yl)pivalamide hydrochloride
CAS1233958-86-5
Molecular FormulaC10H21ClN2O
Molecular Weight220.74
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1CCNCC1.Cl
InChIInChI=1S/C10H20N2O.ClH/c1-10(2,3)9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
InChIKeyPUIFFOTZVTYDHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Piperidine-4-yl)pivalamide hydrochloride (CAS 1233958-86-5) – A Sterically Hindered Piperidine Amide Building Block


N-(Piperidine-4-yl)pivalamide hydrochloride is a synthetic organic compound featuring a piperidine core substituted at the 4-position with a pivalamide (2,2-dimethylpropanamide) moiety. This tertiary-butyl amide group imparts significant steric bulk and unique physicochemical properties compared to simpler acylated piperidines, making it a valuable intermediate or reference standard in medicinal chemistry and chemical biology research . The hydrochloride salt form (molecular formula C10H21ClN2O, MW 220.74 g/mol) enhances aqueous solubility and facilitates handling relative to the free base, which is crucial for biological assays . This compound serves as a precursor for more complex molecules, particularly those requiring a stable, hindered amide linkage or a piperidine scaffold with modulated basicity and lipophilicity.

Why N-(Piperidine-4-yl)pivalamide hydrochloride Cannot Be Interchanged with Simpler Piperidine Amide Analogs


While the piperidine scaffold is ubiquitous in medicinal chemistry, the specific substituent on the amide nitrogen profoundly impacts the compound's physicochemical and biological profile. The pivalamide group in N-(Piperidine-4-yl)pivalamide hydrochloride is distinct from linear alkyl or aryl amides due to its steric hindrance and electron-donating properties. This alters the compound's lipophilicity, metabolic stability, and ability to engage biological targets . For instance, the bulky tert-butyl group can shield the amide bond from hydrolysis, potentially enhancing in vivo stability compared to less hindered acetamide or propionamide analogs . Therefore, substituting this compound with a generic N-(piperidin-4-yl)acetamide or N-(piperidin-4-yl)benzamide could lead to significantly different outcomes in terms of solubility, target engagement, and pharmacokinetic behavior, underscoring the need for product-specific quantitative evidence to guide scientific selection.

Quantitative Differentiation of N-(Piperidine-4-yl)pivalamide hydrochloride from Closest Analogs


Enhanced Lipophilicity (XLogP3) Compared to Less Hindered Amide Analogs

N-(Piperidine-4-yl)pivalamide hydrochloride (free base form) exhibits a computed XLogP3 value of 1.1, which is higher than that of N-(piperidin-4-yl)acetamide (XLogP3 not available, but LogP typically lower due to smaller acyl group) and distinct from N-(piperidin-4-yl)benzamide (LogP ~1.17) [1]. The steric bulk of the tert-butyl group contributes to this moderate lipophilicity, which can be advantageous for membrane permeability in cellular assays .

Lipophilicity Druglikeness Medicinal Chemistry

Purity Specification as a Differentiator for Reproducible Research

Multiple vendors offer N-(Piperidine-4-yl)pivalamide hydrochloride at a minimum purity specification of 95%, with some, like MolCore, offering a higher purity grade of NLT 98% . This is a critical factor for applications where impurities could interfere with biological assays or downstream synthetic steps. In contrast, many closely related piperidine amides are commercially available at standard 95% purity, lacking the same level of certified high-purity options .

Quality Control Reproducibility Chemical Synthesis

Potential Enhanced Metabolic Stability via Steric Shielding of the Amide Bond

The pivalamide group is known to confer enhanced metabolic stability to amide-containing compounds by sterically hindering access of hydrolytic enzymes . While direct quantitative comparison data for N-(Piperidine-4-yl)pivalamide hydrochloride versus N-(piperidin-4-yl)acetamide in a standardized stability assay is not publicly available, this is a well-established class-level principle. For instance, pivaloyl ester prodrugs are frequently employed to improve oral bioavailability by increasing resistance to esterase-mediated hydrolysis [1]. This principle extends to pivalamides, where the bulky tert-butyl group slows amidase cleavage compared to less hindered amides .

Metabolic Stability Pharmacokinetics Prodrug Design

Optimal Scientific Use Cases for N-(Piperidine-4-yl)pivalamide hydrochloride


Medicinal Chemistry: Lead Optimization for Improved Metabolic Stability

N-(Piperidine-4-yl)pivalamide hydrochloride is an ideal building block for introducing a sterically hindered amide into a lead compound. Its pivalamide group is predicted to enhance metabolic stability by resisting amidase cleavage, a feature inferred from the class-level behavior of pivaloyl-containing molecules . This is particularly relevant for programs aiming to improve the pharmacokinetic profile of piperidine-containing drug candidates, as the compound's moderate lipophilicity (XLogP3 1.1) also suggests favorable membrane permeability .

Chemical Biology: Synthesis of High-Purity Tool Compounds

For the synthesis of chemical probes or reference standards intended for rigorous biological testing, the availability of N-(Piperidine-4-yl)pivalamide hydrochloride in high purity (NLT 98%) is a significant advantage . This ensures minimal interference from impurities in downstream assays, such as cellular target engagement or enzyme inhibition studies, thereby enhancing data reproducibility and the reliability of structure-activity relationship (SAR) analyses .

Process Chemistry: Development of Robust Synthetic Routes

The hydrochloride salt form of N-(Piperidine-4-yl)pivalamide provides a stable, easily handled solid that is soluble in aqueous media . This facilitates its use in multi-step synthetic sequences, particularly those involving aqueous workups or reactions requiring precise stoichiometry. Its defined purity (≥95% typical) and molecular weight (220.74 g/mol) allow for accurate molar calculations, which is critical for scaling up reactions and ensuring process consistency .

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